4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group. Its structure includes a benzyl-isopropyl sulfamoyl moiety (C₆H₅CH₂N(SO₂)C₃H₇) attached to the benzamide, while the oxadiazole ring is linked to a 3,4,5-trimethoxyphenyl substituent.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O7S/c1-18(2)32(17-19-9-7-6-8-10-19)40(34,35)22-13-11-20(12-14-22)26(33)29-28-31-30-27(39-28)21-15-23(36-3)25(38-5)24(16-21)37-4/h6-16,18H,17H2,1-5H3,(H,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUUTWRJJJGPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and other pharmacological activities supported by recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This formula indicates the presence of various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and sulfamoyl moieties. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies
- Growth Inhibition Studies : A study reported that oxadiazole derivatives exhibited growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against a panel of human cancer cell lines . The specific activity of This compound was assessed in a similar manner.
- Mechanism of Action : The compound appears to exert its effects through the inhibition of tyrosine kinase receptors, which are crucial for cancer cell proliferation and survival . This mechanism aligns with findings from other studies involving related compounds.
Pharmacological Activities
Beyond anticancer properties, the compound may exhibit additional pharmacological effects:
- Anti-inflammatory Effects : Some sulfamoyl-containing compounds have shown anti-inflammatory and immunomodulatory activities . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary data indicate that similar benzamide derivatives possess antimicrobial properties, although specific data for this compound are still required .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Scientific Research Applications
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. Compounds similar to This compound have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that oxadiazole derivatives can inhibit cell proliferation by modulating cell cycle regulators and apoptosis-related proteins.
- Case Study : A derivative of oxadiazole demonstrated significant growth inhibition in human cancer cell lines (e.g., MCF7 and HepG2) with IC50 values in the low micromolar range .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound:
- Mechanism : The sulfamoyl group may contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Research Findings : Studies have reported that similar compounds exhibit selective COX-II inhibition, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The structural components of This compound may also confer antimicrobial properties:
- Mechanism : The benzamide moiety can enhance membrane permeability or disrupt bacterial cell wall synthesis.
- Case Study : Compounds containing sulfamoyl groups have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria, showing promising results .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle regulation | |
| Anti-inflammatory | COX-II inhibition | |
| Antimicrobial | Disruption of cell wall synthesis |
Table 2: Case Studies on Related Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural variations and similarities among the target compound and related analogs:
Key Observations :
- Oxadiazole Substitutions : The 3,4,5-trimethoxyphenyl group is associated with enhanced antifungal activity in LMM5/LMM11 derivatives , while ethoxy variants (BA97678) may alter metabolic stability due to increased hydrophobicity .
Functional Comparison
Key Observations :
- Antifungal Activity : The target compound’s 3,4,5-trimethoxyphenyl group may enhance antifungal efficacy compared to LMM5 (4-methoxyphenylmethyl), as trimethoxy derivatives often exhibit stronger membrane penetration and target binding .
- Mechanistic Divergence : While LMM5/LMM11 and the target compound likely target thioredoxin reductase, Compound 4 () acts via mPTP inhibition, underscoring the functional diversity of benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
